1-{[2-(4-fluorobenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperidine-4-carboxamide
Overview
Description
1-{[2-(4-fluorobenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperidine-4-carboxamide is a complex organic compound that features a fluorobenzyl group, a dioxoisoindoline structure, and a piperidine carboxamide moiety
Preparation Methods
The synthesis of 1-{[2-(4-fluorobenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the dioxoisoindoline core: This can be achieved through the cyclization of an appropriate precursor.
Introduction of the fluorobenzyl group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the dioxoisoindoline intermediate.
Attachment of the piperidine carboxamide moiety: This can be done through an amide coupling reaction, using reagents such as carbodiimides or other coupling agents.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-{[2-(4-fluorobenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The fluorobenzyl group can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed will depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its structure suggests potential therapeutic applications, possibly as an inhibitor of specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{[2-(4-fluorobenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperidine-4-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system .
Comparison with Similar Compounds
Similar compounds to 1-{[2-(4-fluorobenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperidine-4-carboxamide include other fluorobenzyl derivatives, dioxoisoindoline compounds, and piperidine carboxamides. What sets this compound apart is the unique combination of these three moieties, which may confer distinct chemical and biological properties.
Some similar compounds include:
- 1-(2-chloro-4-fluorobenzyl)piperazine
- Indole derivatives with similar structural features
Properties
IUPAC Name |
1-[2-[(4-fluorophenyl)methyl]-1,3-dioxoisoindole-5-carbonyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O4/c23-16-4-1-13(2-5-16)12-26-21(29)17-6-3-15(11-18(17)22(26)30)20(28)25-9-7-14(8-10-25)19(24)27/h1-6,11,14H,7-10,12H2,(H2,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHHXQVFFDTKAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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